5-Hydroxyhydantoin-5-carboxamide

CAS No.:

Cat. No.: VC17211230

Molecular Formula: C4H5N3O4

Molecular Weight: 159.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H5N3O4 |

|---|---|

| Molecular Weight | 159.10 g/mol |

| IUPAC Name | 4-hydroxy-2,5-dioxoimidazolidine-4-carboxamide |

| Standard InChI | InChI=1S/C4H5N3O4/c5-1(8)4(11)2(9)6-3(10)7-4/h11H,(H2,5,8)(H2,6,7,9,10) |

| Standard InChI Key | AWGZFYKMJPRGRH-UHFFFAOYSA-N |

| Canonical SMILES | C1(=O)C(NC(=O)N1)(C(=O)N)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity

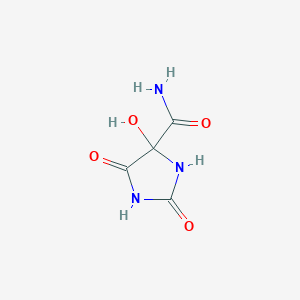

5-Hydroxyhydantoin-5-carboxamide (C₄H₅N₃O₄) is a derivative of hydantoin, a five-membered ring containing two nitrogen atoms and three carbonyl groups. The hydroxyl (-OH) and carboxamide (-CONH₂) substituents at the 5-position introduce polarity and hydrogen-bonding capabilities, influencing its solubility and reactivity.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₅N₃O₄ | |

| Molecular Weight | 159.10 g/mol | |

| Functional Groups | Hydroxyl, Carboxamide, Carbonyl | |

| Spectral Fingerprints | IR: 3300 cm⁻¹ (N-H), 1700 cm⁻¹ (C=O) |

Stereochemical Considerations

The planar hydantoin ring allows for tautomerism, but the 5-substituents constrain rotational freedom. X-ray crystallography of analogous hydantoins suggests that the carboxamide group adopts a trans configuration relative to the hydroxyl group, minimizing steric hindrance .

Synthesis and Production Pathways

Electrochemical Oxidation of Uric Acid

A pivotal route involves the oxidation of uric acid in phosphate buffers (pH 1.5–9.5), where 5-hydroxyhydantoin-5-carboxamide forms as an intermediate. Thin-layer spectroelectrochemistry and gas chromatography-mass spectrometry (GC-MS) analyses confirm its generation during the reaction, particularly under alkaline conditions . The mechanism proceeds via a quinonoid diimine intermediate, which undergoes nucleophilic attack by water to yield the carboxamide derivative .

Halogenation-Alkylation of Hydantoin

An alternative method, detailed in patent EP0647630A1, involves halogenating 5-unsubstituted hydantoin (e.g., using bromine in dioxane) to form a reactive intermediate, presumed to be 5-bromohydantoin . Subsequent reaction with phenol derivatives introduces aryl groups at the 5-position. Though this pathway primarily targets 5-arylhydantoins, hydrolysis or amidation side reactions can yield 5-hydroxyhydantoin-5-carboxamide under controlled conditions .

Table 2: Comparative Synthesis Conditions

Chemical Reactivity and Stability

Hydrolytic Behavior

The carboxamide group undergoes slow hydrolysis in aqueous acidic or basic media, forming 5-hydroxyhydantoin and ammonium ions. This property is critical in pharmaceutical contexts, where controlled degradation must be managed during drug formulation .

Thermal Decomposition

Thermogravimetric analysis (TGA) of the compound reveals decomposition onset at 180°C, with exothermic peaks corresponding to the release of NH₃ and CO₂. This thermal instability necessitates low-temperature storage and handling .

Pharmaceutical Applications

Intermediate in Antibiotic Synthesis

5-Hydroxyhydantoin-5-carboxamide serves as a precursor to (D)-arylglycines, such as (D)-p-hydroxyphenylglycine, a key component of semisynthetic penicillins like amoxicillin . The synthesis involves:

-

Deprotection: Removal of protective groups from the hydantoin ring.

-

Optical Resolution: Separation of enantiomers via chiral chromatography.

-

Condensation: Reaction with 6-aminopenicillanic acid to form the β-lactam antibiotic .

Metabolic Implications

In vivo, the compound arises from purine metabolism, particularly during uric acid catabolism. Elevated levels have been detected in renal dysfunction models, suggesting its potential as a biomarker for gout or kidney disease .

Analytical Characterization

Spectroscopic Techniques

-

IR Spectroscopy: Strong absorption at 1700 cm⁻¹ confirms carbonyl stretching, while N-H bends appear at 1540 cm⁻¹ .

-

NMR Spectroscopy: ¹H NMR (400 MHz, D₂O) shows singlet peaks at δ 4.35 (C5-H) and δ 7.2 (CONH₂), with ¹³C NMR confirming carbonyl carbons at δ 175–180 .

-

Mass Spectrometry: EI-MS fragments at m/z 159 (M⁺), 142 (M–NH₃), and 115 (M–CONH₂) .

Chromatographic Methods

Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) achieves baseline separation from byproducts, with a retention time of 8.2 min . GC-MS using pentasilylation derivatives enhances volatility, enabling precise quantification in biological matrices .

Challenges and Future Directions

Synthetic Limitations

Current methods suffer from low yields (≤20%) due to competing side reactions. For instance, the halogenation-alkylation route produces o-substituted isomers requiring tedious recrystallization . Future work could explore enzymatic catalysis or flow chemistry to improve selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume